The compound (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule notable for its unique structural characteristics and potential biological activities. The IUPAC name reflects its intricate framework, which combines thiazole and triazole moieties with substituents that enhance its reactivity and biological interaction potential. The molecular formula is , and it has a molecular weight of approximately 309.3 g/mol.
This compound is classified under heterocyclic compounds, specifically within the thiazolo-triazole family. Its structure includes a furylmethylene group and a 3-methylphenyl substituent, which contribute to its diverse chemical properties. The thiazolo-triazole framework is recognized for its pharmacological significance, often linked to various therapeutic effects such as antimicrobial and anticancer activities .
The synthesis of (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:
These methods highlight the versatility in synthesizing complex heterocyclic compounds while allowing for modifications that can enhance biological activity .
The molecular structure of (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be depicted as follows:
The compound's structural data can be summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-5-(furan-2-ylmethylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| InChI | InChI=1S/C16H11N3O2S/c1-10-4-2-5-11(8-10)14-17-16-19(18-14)15(20)13(22-16)9-12-6-3-7-21-12/h2-9H,1H3/b13-9- |
| InChI Key | VWHLJXMWIMKTQW-LCYFTJDESA-N |
The chemical reactivity of (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be attributed to its functional groups. Potential reactions include:
These reactions are essential for understanding the compound's potential transformations in synthetic pathways or biological systems .
The mechanism of action of (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets:
These interactions are crucial for advancing the compound from theoretical interest to practical application in therapeutic contexts .
The physical properties of (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
Chemical properties include:
Relevant data from studies indicate that similar compounds exhibit significant biological activities related to their structural motifs .
The exploration of applications for (5Z)-5-(2-furylmethylene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is ongoing. Potential applications include:
Research continues to optimize efficacy while minimizing toxicity in potential therapeutic applications .
CAS No.: 2494-89-5
CAS No.:
CAS No.: 2435-59-8
CAS No.: 1338578-34-9